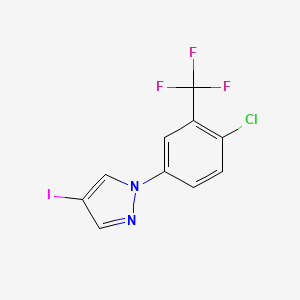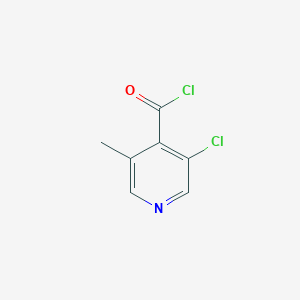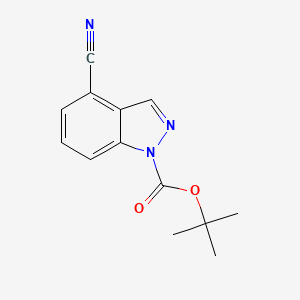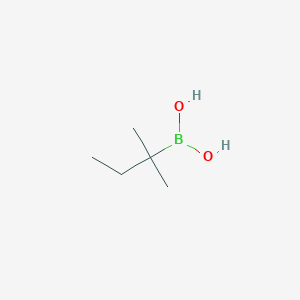
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromophenyl group, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.
Introduction of the Thiophene Ring: The bromophenyl intermediate is then subjected to a coupling reaction with a thiophene derivative under palladium-catalyzed conditions.
Formation of the Amino Group: The resulting compound undergoes a nucleophilic substitution reaction to introduce the amino group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives with enhanced reactivity.
Reduction: Reduction can produce hydroxyl derivatives with potential biological activity.
Substitution: Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Organic Synthesis:
Biological Studies: The compound’s biological activity is studied to understand its interactions with various biomolecules and its potential therapeutic effects.
Industrial Applications: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-5-(4-chlorophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-amino-5-(4-fluorophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-amino-5-(4-methylphenyl)-3-oxo-5-(thiophen-3-yl)pentanoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target molecules.
Properties
Molecular Formula |
C16H16BrNO3S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-thiophen-3-ylpentanoate |
InChI |
InChI=1S/C16H16BrNO3S/c1-21-15(20)8-14(19)9-16(18,12-6-7-22-10-12)11-2-4-13(17)5-3-11/h2-7,10H,8-9,18H2,1H3 |
InChI Key |
BMVFOKDPMPUADM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CC(C1=CC=C(C=C1)Br)(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)





![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)

